Patent-Granted CNS Activity Profile vs. 4-Chlorobenzyl Analog
1-(4-Bromobenzyl)-2-imidazolidinone is explicitly claimed in US Patent 3,932,452 for its antidepressant and anticonvulsant properties, with an oral dose range of 50–200 mg/kg demonstrated to counteract pentylenetetrazol-induced convulsions in mice [1]. In contrast, the 4-chlorobenzyl analog is claimed in a separate patent (US Patent 3,966,758) for anti-inflammatory activity, with an oral dose of 300 mg/kg required to inhibit carrageenin-induced edema in rats [2]. This differentiation in therapeutic indication and effective dose range demonstrates that the bromine atom is not a bioisosteric replacement for chlorine in this scaffold.
| Evidence Dimension | Primary Pharmacological Activity (Patent-Claimed) |
|---|---|
| Target Compound Data | Anticonvulsant activity at oral doses of 50–200 mg/kg in pentylenetetrazol-induced convulsion model (mice) |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-2-imidazolidinone: Anti-inflammatory activity at oral dose of 300 mg/kg in carrageenin-induced edema model (rats) |
| Quantified Difference | Distinct therapeutic indications and effective dose ranges; no overlap in claimed activities |
| Conditions | In vivo rodent models as described in respective patents |
Why This Matters
For researchers developing CNS-active agents, the 4-bromo compound provides a validated starting point with a defined in vivo efficacy window, whereas the 4-chloro analog is directed toward inflammation targets.
- [1] US Patent 3,932,452. 1-Arylmethyl-2-imidazolidinones. Morton-Norwich Products, Inc., 1976. View Source
- [2] US Patent 3,966,758. Anti-inflammatory 1-(substituted benzyl)-2-imidazolidinones. Morton-Norwich Products, Inc., 1976. View Source
